molecular formula C8H9BF3KO2 B1602925 Potassium 2,6-dimethoxyphenyltrifluoroborate CAS No. 871231-42-4

Potassium 2,6-dimethoxyphenyltrifluoroborate

Cat. No.: B1602925
CAS No.: 871231-42-4
M. Wt: 244.06 g/mol
InChI Key: RFOWQNHYQDZXLK-UHFFFAOYSA-N
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Description

Potassium 2,6-dimethoxyphenyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3KO2. It is a white to off-white powder that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,6-dimethoxyphenyltrifluoroborate can be synthesized through the reaction of 2,6-dimethoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale reaction of 2,6-dimethoxyphenylboronic acid with potassium bifluoride under controlled conditions. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,6-dimethoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between aryl or vinyl boronates and aryl or vinyl halides.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Substitution: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Quinones: Formed through oxidation.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Potassium 2,6-dimethoxyphenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 2,6-dimethoxyphenyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. This process, known as transmetalation, is a key step in the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2,6-dimethylphenyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium 2,6-dimethoxyphenyltrifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of methoxy groups at the 2 and 6 positions enhances its electron-donating properties, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

potassium;(2,6-dimethoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O2.K/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOWQNHYQDZXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1OC)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635706
Record name Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-42-4
Record name Borate(1-), (2,6-dimethoxyphenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871231-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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